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Compound of Interest

Compound Name: Tirabrutinib

Cat. No.: B611380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tirabrutinib (GS-4059/ONO-4059) is a potent and selective second-generation, irreversible

inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved in Japan for the treatment of

relapsed or refractory primary central nervous system lymphoma and Waldenström's

macroglobulinemia.[1][3] This technical guide provides an in-depth overview of Tirabrutinib's

chemical properties, a detailed synthesis pathway, and its mechanism of action, including its

effects on downstream signaling pathways. The information is intended to support researchers

and professionals in the field of drug development.

Chemical Structure and Properties
Tirabrutinib is a purinone derivative with the systematic IUPAC name 6-amino-9-[(3R)-1-(but-

2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one.[3]

Property Value

Molecular Formula C25H22N6O3

Molecular Weight 454.49 g/mol

CAS Number 1351636-18-4

Appearance Solid powder
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Synthesis Pathway
The synthesis of Tirabrutinib is a multi-step process that begins with 4-phenoxyaniline. The

overall pathway involves the construction of the purinone core, followed by the introduction of

the chiral pyrrolidine moiety and the but-2-ynoyl group.

A kilogram-scale synthesis has been described, commencing with 4-phenoxyaniline.[1] This is

reacted with a chloromalonate in the presence of a phase transfer catalyst to form an

aminomalonate.[1] Condensation with formamidine acetate yields a pyrimidine intermediate

with an 87% yield.[1] This intermediate is then converted to a dichloroaryl system using

phosphorus oxychloride, which also results in N-formylation of the aniline nitrogen.[1]

Subsequent substitution, deprotection, and cyclization steps lead to the formation of the

purinone core.[1] The final steps involve the introduction of the chiral pyrrolidine and the but-2-

ynoyl group via an amidation reaction to yield Tirabrutinib, which is then converted to its

hydrochloride salt.[1]
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Figure 1: Tirabrutinib Synthesis Workflow.

Biological Activity and Selectivity
Tirabrutinib is a highly selective inhibitor of BTK, which is a key component of the B-cell

receptor (BCR) signaling pathway.[2] It forms an irreversible covalent bond with the cysteine

residue Cys481 in the active site of BTK.[1]

Kinase Inhibition Profile
The inhibitory activity of Tirabrutinib has been evaluated against a panel of kinases,

demonstrating high selectivity for BTK.

Kinase IC50 (nM) Selectivity vs. BTK

BTK 2.2 1

TEC - >1

BMX - >1

ITK - >200

JAK3 - >200

LCK - >200

FYN - >700

LYN - >700

EGFR - >3597

ERBB2 - >3097

ERBB4 - 64

CSK - 162

Data compiled from multiple sources.[4][5]

Cellular Activity
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In cellular assays, Tirabrutinib has been shown to inhibit the proliferation of various B-cell

lymphoma cell lines.

Cell Line IC50 (nM)

TMD8 (ABC-DLBCL) 3.59

U-2932 (ABC-DLBCL) 27.6

OCI-Ly10 (ABC-DLBCL) ~3000

HBL1 (ABC-DLBCL) ~3000

Pfeiffer (GCB-DLBCL) ~3000

REC1 (MCL) 33

Data from a study on hematopoietic cell lines.[6]

Mechanism of Action and Signaling Pathway
Tirabrutinib exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in the B-cell

receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation,

survival, and activation of B-cells.[1] By irreversibly binding to BTK, Tirabrutinib blocks the

downstream signaling cascade, leading to the downregulation of pathways including those

mediated by AKT, ERK, and NF-κB.[4][5] This ultimately results in the inhibition of B-cell

proliferation and the induction of apoptosis in malignant B-cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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